Cas no 189759-06-6 (Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]ester, (+)-)

Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]ester, (+)- structure
189759-06-6 structure
Nom du produit:Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]ester, (+)-
Numéro CAS:189759-06-6
Le MF:C61H107N3O20
Mégawatts:1202.51040101051
CID:151507
PubChem ID:6449115

Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]ester, (+)- Propriétés chimiques et physiques

Nom et identifiant

    • Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]ester, (+)-
    • 3-[[17-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14
    • Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahy
    • Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hen
    • Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25...
    • 3-[(17-{(3E)-9-[(diaminomethylidene)amino]-1,3-dimethylnon-3-en-1-yl}-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-
    • Propanedioic acid, mono(17-(9-((aminoiminomethyl)amino)-1,3-dimethyl-3-nonenyl)-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo(35.3.1)hentetraconta-12,14,22-trien-3-yl) ester
    • Malolactomycin D
    • CHEBI:210292
    • 3-[[(12E,14E,22E)-17-[(E)-10-(Diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid
    • 189759-06-6
    • 3-[[17-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid
    • Piscine à noyau: InChI=1S/C61H107N3O20/c1-33(16-12-10-11-15-23-64-60(62)63)24-37(5)57-36(4)17-13-14-18-46(67)38(6)49(70)27-43(66)25-42(65)26-44(82-55(77)31-54(75)76)28-45-29-52(73)58(79)61(81,84-45)32-53(74)34(2)19-21-47(68)39(7)50(71)30-51(72)40(8)48(69)22-20-35(3)56(78)41(9)59(80)83-57/h13-14,16-18,20,34,36-53,56-58,65-74,78-79,81H,10-12,15,19,21-32H2,1-9H3,(H,75,76)(H4,62,63,64)/b17-13+,18-14+,33-16+,35-20-
    • La clé Inchi: PQURQOOZPVJPIM-KCDAWECOSA-N
    • Sourire: N/C(=N\CCCCC/C=C(/CC(C1C(C)C=CC=CC(O)C(C)C(O)CC(O)CC(O)CC(OC(CC(=O)O)=O)CC2OC(C(C(C2)O)O)(O)CC(O)C(C)CCC(O)C(C)C(O)CC(O)C(C)C(O)CC=C(C)C(O)C(C)C(=O)O1)C)\C)/N |t:15,17,72|

Propriétés calculées

  • Qualité précise: 1201.74479281g/mol
  • Masse isotopique unique: 1201.74479281g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 16
  • Nombre de récepteurs de liaison hydrogène: 21
  • Comptage des atomes lourds: 84
  • Nombre de liaisons rotatives: 13
  • Complexité: 2110
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 23
  • Nombre de centres stéréoscopiques d'obligations fixes: 1
  • Nombre indéfini de centres stéréoscopiques bond: 3
  • Charge de surface: 0
  • Le xlogp3: 3.2
  • Nombre d'tautomères: 4
  • Surface topologique des pôles: 427Ų

Propanedioic acid,1-[17-[9-[(aminoiminomethyl)amino]-1,3-dimethyl-3-nonen-1-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]ester, (+)- Littérature connexe

Articles recommandés

Fournisseurs recommandés
PRIBOLAB PTE.LTD
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
PRIBOLAB PTE.LTD
Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Amadis Chemical Company Limited
pengshengyue
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
pengshengyue
Taizhou Jiayin Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Taizhou Jiayin Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Suzhou Genelee Bio-Technology Co., Ltd.